4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a 1,2,3-triazole ring and a bromothiophene moiety, which are known for their significant roles in medicinal chemistry and material science. The presence of these functional groups makes this compound a potential candidate for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The compound 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, also known as N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide, is a complex molecule that may interact with multiple targets. These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
ERK2 is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells . FGFR2 is a receptor for fibroblast growth factors and is involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, and tumor growth .
Biochemical Pathways
The compound may affect various biochemical pathways through its interaction with ERK2 and FGFR2. For instance, it could influence the MAPK/ERK pathway, which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It may also impact the FGFR signaling pathway, which plays a crucial role in the regulation of cell survival, cell division, angiogenesis, cell differentiation, and cell migration .
Pharmacokinetics
The presence of the bromine atom and the thiophene ring in the molecule may influence its lipophilicity and thus its absorption and distribution
Result of Action
Given its potential interaction with erk2 and fgfr2, it may influence cell growth, differentiation, and survival . It may also have potential anticancer activity, as suggested by the cytotoxic activities of some 1,2,4-triazole hybrids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” The reaction involves the use of an azide and an alkyne to form the triazole ring.
Introduction of the bromothiophene moiety: This step can be accomplished through a Suzuki-Miyaura cross-coupling reaction, where a bromothiophene derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-bromothiophene-2-carboxamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-chlorothiophene-2-carboxamide
- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide
Comparison: Compared to similar compounds, 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and binding interactions. The triazole ring also contributes to the compound’s stability and potential biological activity, making it a valuable scaffold for further modifications and applications.
Properties
IUPAC Name |
4-bromo-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c10-7-5-8(16-6-7)9(15)11-3-4-14-12-1-2-13-14/h1-2,5-6H,3-4H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZIZVZNUGHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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